

Application Note: ^1H and ^{13}C NMR Analysis of N,N'-Dimethyloxamide

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Compound of Interest

Compound Name: N,N'-Dimethyloxamide

Cat. No.: B146783

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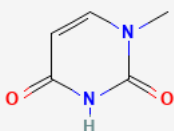
For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyloxamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. A thorough structural characterization is crucial for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol and corresponding ^1H and ^{13}C NMR data for **N,N'-dimethyloxamide**.

Chemical Structure

Systematic Name: N,N'-dimethylethanediamide Molecular Formula: $\text{C}_4\text{H}_8\text{N}_2\text{O}_2$ ^[1] Molecular Weight: 116.12 g/mol ^[2] CAS Number: 615-35-0^[1]



1H and 13C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for **N,N'-dimethyloxamide** recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of N,N'-Dimethyloxamide in DMSO-d₆

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~2.63	Doublet	6H	-CH ₃
2	~8.55	Quartet	2H	-NH

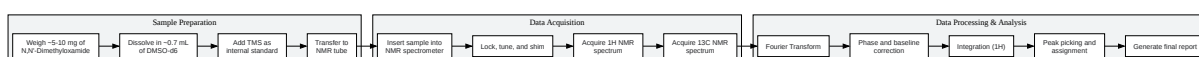
Note: The quartet for the NH proton is due to coupling with the three protons of the methyl group. The doublet for the methyl protons is due to coupling with the single NH proton.

Table 2: ¹³C NMR Spectral Data of N,N'-Dimethyloxamide in DMSO-d₆

Signal	Chemical Shift (δ) ppm	Assignment
1	~25.8	-CH ₃
2	~160.5	C=O

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **N,N'-dimethyloxamide**.



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Caption: Experimental workflow for NMR analysis.

Experimental Protocols

The following protocols are provided as a general guideline for the ^1H and ^{13}C NMR analysis of **N,N'-dimethyloxamide**. Instrument parameters may need to be optimized for the specific spectrometer being used.

Sample Preparation

- Accurately weigh approximately 5-10 mg of **N,N'-dimethyloxamide**.
- Transfer the sample to a clean, dry vial.
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) to the vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Gently agitate the vial until the sample is completely dissolved.
- Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

Software: Standard NMR acquisition and processing software.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard one-pulse sequence (e.g., zg30).
- Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.

- Spectral Width: 10-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 200-220 ppm.
- Temperature: 298 K.

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Perform phase correction and baseline correction on the resulting spectra.
- Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.
- For the ¹H spectrum, integrate the signals to determine the relative number of protons.
- Identify the chemical shifts (δ) and multiplicities of all signals in both spectra.
- Assign the observed signals to the corresponding protons and carbons in the **N,N'-dimethyloxamide** structure.
- Analyze coupling patterns in the ¹H spectrum to confirm assignments and determine coupling constants (J values).

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References

- 1. N,N'-Dimethyloxamide [webbook.nist.gov]
- 2. N,N'-二甲基草酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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